N-(4-chlorophenyl)-7-(4-fluorophenyl)-5-methyl-2-[(3-methylbenzyl)sulfanyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
N-(4-chlorophenyl)-7-(4-fluorophenyl)-5-methyl-2-[(3-methylbenzyl)sulfanyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a triazolopyrimidine core substituted with chlorophenyl, fluorophenyl, and methylbenzyl groups.
Preparation Methods
The synthesis of N-(4-chlorophenyl)-7-(4-fluorophenyl)-5-methyl-2-[(3-methylbenzyl)sulfanyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves multiple steps, including the formation of the triazolopyrimidine core and subsequent substitution reactions. The synthetic route typically starts with the preparation of the triazolopyrimidine core through cyclization reactions, followed by the introduction of the chlorophenyl, fluorophenyl, and methylbenzyl groups under specific reaction conditions. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, as well as the use of advanced techniques such as catalytic processes and continuous flow synthesis.
Chemical Reactions Analysis
N-(4-chlorophenyl)-7-(4-fluorophenyl)-5-methyl-2-[(3-methylbenzyl)sulfanyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
N-(4-chlorophenyl)-7-(4-fluorophenyl)-5-methyl-2-[(3-methylbenzyl)sulfanyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may be used in biological studies to investigate its effects on various biological systems and pathways.
Medicine: The compound has potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: It can be utilized in the development of new materials and chemical processes, contributing to advancements in industrial applications.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-7-(4-fluorophenyl)-5-methyl-2-[(3-methylbenzyl)sulfanyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
N-(4-chlorophenyl)-7-(4-fluorophenyl)-5-methyl-2-[(3-methylbenzyl)sulfanyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can be compared with other similar compounds, such as:
- N-(4-chlorophenyl)-7-(4-fluorophenyl)-5-methyl-2-[(4-methylbenzyl)sulfanyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- N-(4-chlorophenyl)-7-(4-fluorophenyl)-5-methyl-2-[(2-methylbenzyl)sulfanyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
These compounds share similar structural features but differ in the position or nature of the substituents, which can influence their chemical properties and biological activities. The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct properties and applications.
Properties
Molecular Formula |
C27H23ClFN5OS |
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Molecular Weight |
520.0 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-7-(4-fluorophenyl)-5-methyl-2-[(3-methylphenyl)methylsulfanyl]-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C27H23ClFN5OS/c1-16-4-3-5-18(14-16)15-36-27-32-26-30-17(2)23(25(35)31-22-12-8-20(28)9-13-22)24(34(26)33-27)19-6-10-21(29)11-7-19/h3-14,24H,15H2,1-2H3,(H,31,35)(H,30,32,33) |
InChI Key |
MZNQPDZYFACSTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NN3C(C(=C(NC3=N2)C)C(=O)NC4=CC=C(C=C4)Cl)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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